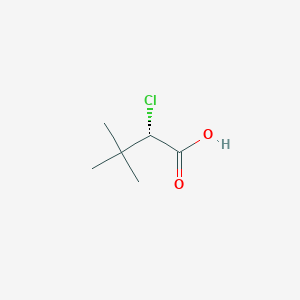

(2S)-2-chloro-3,3-dimethylbutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

32659-48-6 |

|---|---|

Molecular Formula |

C6H11ClO2 |

Molecular Weight |

150.60 g/mol |

IUPAC Name |

(2S)-2-chloro-3,3-dimethylbutanoic acid |

InChI |

InChI=1S/C6H11ClO2/c1-6(2,3)4(7)5(8)9/h4H,1-3H3,(H,8,9)/t4-/m1/s1 |

InChI Key |

MRMBZUFUXAUVPR-SCSAIBSYSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)O)Cl |

Canonical SMILES |

CC(C)(C)C(C(=O)O)Cl |

Origin of Product |

United States |

Contextual Significance in Chiral Chemistry and Asymmetric Synthesis

The primary significance of (2S)-2-chloro-3,3-dimethylbutanoic acid lies in its role as a chiral building block. The presence of a chlorine atom at the α-position to the carboxylic acid, combined with the fixed (S)-stereoconfiguration, allows for a variety of stereospecific transformations. This is particularly crucial in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule.

A noteworthy application of structurally related chiral synthons is in the development of antiviral therapeutics. For instance, the (S)-tert-leucine moiety, which shares the same stereochemical configuration and bulky tert-butyl group, is a critical component (the P3 moiety) of the hepatitis C virus (HCV) NS3 protease inhibitor, Boceprevir. chemicalbook.com The synthesis of Boceprevir and its complex intermediates often involves the use of highly functionalized and stereochemically pure starting materials. researchgate.netnih.gov The development of efficient synthetic routes to these chiral fragments is a key focus in pharmaceutical process chemistry. aurigeneservices.comgoogle.com

The tert-butyl group of this compound plays a crucial role in directing the stereochemical outcome of reactions. This steric hindrance influences the approach of reagents, leading to high diastereoselectivity in subsequent synthetic steps. The chloro-substituent, being a good leaving group, can be readily displaced by a variety of nucleophiles in SN2 reactions, allowing for the introduction of new functional groups with inversion of stereochemistry. This reactivity is fundamental to its utility in creating diverse and complex chiral molecules.

Historical Perspectives on Its Academic Research and Utility

The academic exploration of α-halocarboxylic acids has a long history, with early research focusing on their synthesis and fundamental reactivity. The preparation of the racemic form, 2-chloro-3,3-dimethylbutanoic acid, can be achieved through various classical methods of α-halogenation of carboxylic acids. However, the stereoselective synthesis of the (S)-enantiomer represents a more modern challenge, driven by the demand for enantiopure compounds in the life sciences.

Early methods for obtaining enantiomerically enriched α-halocarboxylic acids often relied on the resolution of racemic mixtures, a process that is inherently inefficient as it discards at least 50% of the material. The development of asymmetric synthesis methodologies has been pivotal in overcoming this limitation. Modern approaches focus on the direct, enantioselective α-halogenation of carboxylic acid derivatives or the use of chiral auxiliaries to control the stereochemistry of the halogenation step. While specific historical accounts detailing the first synthesis of (2S)-2-chloro-3,3-dimethylbutanoic acid are not prominently documented in broad literature, its utility has grown with the increasing sophistication of asymmetric synthesis techniques.

Overview of Key Research Areas and Challenges for the Compound

Asymmetric Synthesis Approaches

Asymmetric synthesis offers an efficient route to chiral molecules by directly producing the desired enantiomer, often with high stereochemical purity. This avoids the 50% theoretical yield limit of classical resolution.

Chiral Pool Strategies

Chiral pool synthesis utilizes abundant, naturally occurring enantiopure compounds as starting materials. wikipedia.orgmdpi.com For the synthesis of this compound, the proteinogenic amino acid (S)-tert-Leucine, also known as (S)-2-amino-3,3-dimethylbutanoic acid, serves as an ideal starting material due to its structural similarity and correct stereoconfiguration at the α-carbon. baranlab.orgnih.gov

The transformation involves the replacement of the α-amino group with a chlorine atom while retaining the stereochemistry at the chiral center. A well-established method for this conversion is the diazotization of the amino acid followed by nucleophilic substitution with chloride. The reaction is typically carried out by treating the amino acid with sodium nitrite (B80452) (NaNO₂) in the presence of hydrochloric acid (HCl). The in situ generated nitrous acid converts the primary amine into a diazonium salt, which is an excellent leaving group (N₂). The chloride ion from the HCl then attacks the α-carbon, proceeding with retention of configuration, to yield the desired this compound. nih.gov This strategy is advantageous due to the relatively low cost and high enantiomeric purity of the starting amino acid.

Asymmetric Induction Techniques

Asymmetric induction involves the use of a chiral auxiliary, a chemical moiety that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgdu.ac.in After the desired stereocenter is set, the auxiliary is removed and can often be recovered. Evans oxazolidinones are among the most powerful and widely used chiral auxiliaries for controlling the stereochemistry of reactions at the α-carbon of carboxylic acids. researchgate.netsantiago-lab.com

A potential route to this compound using this method would begin with the acylation of a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, with 3,3-dimethylbutanoyl chloride. The resulting N-acyl oxazolidinone serves as the substrate for the stereoselective chlorination. Deprotonation with a strong base like lithium diisopropylamide (LDA) at low temperature generates a specific Z-enolate. santiago-lab.com The conformation of this enolate is fixed by chelation between the lithium cation and the oxygen atoms of the carbonyl and the oxazolidinone ring. The bulky substituent on the auxiliary (e.g., the phenyl group at C5) effectively shields one face of the enolate. Subsequent reaction with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), occurs from the less hindered face, leading to the formation of one diastereomer preferentially. nih.gov Finally, mild hydrolytic or reductive cleavage of the auxiliary group yields the target this compound with high enantiomeric excess and allows for the recovery of the chiral auxiliary. santiago-lab.com

| Step | Reagents & Conditions | Purpose | Expected Outcome |

| 1. Acylation | 3,3-dimethylbutanoyl chloride, (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, n-BuLi, THF | Attachment of the prochiral acyl group to the chiral auxiliary. | N-(3,3-dimethylbutanoyl)-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one. |

| 2. Enolization | Lithium diisopropylamide (LDA), THF, -78 °C | Formation of a stereodefined Z-enolate. | Lithium Z-enolate with one face sterically shielded by the auxiliary. |

| 3. Chlorination | N-chlorosuccinimide (NCS) | Diastereoselective introduction of the chlorine atom at the α-position. | (4R,5S)-N-((2S)-2-chloro-3,3-dimethylbutanoyl)-4-methyl-5-phenyloxazolidin-2-one. |

| 4. Cleavage | Lithium hydroxide (B78521) (LiOH), Hydrogen peroxide (H₂O₂), THF/H₂O | Removal of the chiral auxiliary to release the target acid. | This compound and recovered (4R,5S)-4-methyl-5-phenyloxazolidin-2-one. |

Table 1: Proposed Asymmetric Synthesis via Chiral Auxiliary Induction. This table outlines a hypothetical, yet mechanistically sound, pathway for the synthesis of the target compound using an Evans oxazolidinone auxiliary.

Enantioselective Catalytic Methods

Enantioselective catalysis is a powerful strategy where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. Recent advances in organocatalysis have led to methods for the direct asymmetric α-halogenation of carboxylic acid derivatives. nih.gov

One such approach utilizes a chiral isothiourea catalyst, such as HyperBTM, to catalyze the asymmetric α-chlorination of activated carboxylic acids. nih.gov In this methodology, the starting 3,3-dimethylbutanoic acid would first be converted to an activated form, such as a thioester or an acid anhydride. This substrate then reacts with the chiral isothiourea catalyst to form a chiral C1 ammonium (B1175870) enolate in situ. This key intermediate, whose stereochemistry is controlled by the catalyst, then reacts with an electrophilic chlorine source (e.g., N-chlorosuccinimide). The reaction proceeds under mild, base-free conditions. To prevent potential racemization of the product, the reaction is often performed at low temperatures, and the resulting activated α-chloro acid derivative is trapped directly. Subsequent hydrolysis would afford the desired this compound. This method has shown high enantioselectivities for a range of substrates. nih.gov

| Catalyst | Substrate Type | Chlorine Source | Solvent | Temp (°C) | Enantiomeric Ratio (e.r.) |

| Isothiourea (HyperBTM) | Activated Aryl Acetic Acid Esters | Perchloro-p-benzoquinone | Toluene | -78 | up to 99:1 |

| Isothiourea (Tetramisole) | Activated Aryl Acetic Acid Esters | N-Chlorosuccinimide (NCS) | Dichloromethane | -78 | up to 98:2 |

| Chiral Primary Amine | β-Ketocarboxylic Acids | N-Chlorosuccinimide (NCS) | Toluene | 15 | up to 96% e.e. |

Table 2: Examples of Enantioselective Catalytic α-Chlorination. This table presents data from studies on related substrates, demonstrating the high levels of enantioselectivity achievable with modern organocatalytic methods. Data adapted from related research findings. nih.govnih.gov

Biocatalytic Derivations

Biocatalysis employs enzymes to perform chemical transformations with high selectivity under mild conditions. For the synthesis of this compound, a biocatalytic approach would typically involve the kinetic resolution of a racemic mixture of the acid or its ester derivative.

In a typical kinetic resolution, a racemic mixture of methyl 2-chloro-3,3-dimethylbutanoate is subjected to hydrolysis catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CAL-B). Lipases can exhibit high enantioselectivity, meaning they will catalyze the hydrolysis of one enantiomer much faster than the other. nih.gov For instance, the lipase might selectively hydrolyze the (R)-ester to the (R)-acid, leaving the desired (S)-ester unreacted. The reaction can be stopped at approximately 50% conversion, after which the unreacted (S)-ester can be separated from the (R)-acid by standard techniques like extraction. Subsequent hydrolysis of the enantiomerically enriched (S)-ester yields the target this compound. The enantiomeric excess of the final product is dependent on the selectivity (E-value) of the enzyme for the specific substrate.

Resolution Techniques

Resolution is a technique for separating a racemic mixture into its individual enantiomers. Although it is limited to a maximum theoretical yield of 50% for the desired enantiomer, it remains a common and practical method, especially on an industrial scale.

Diastereomeric Salt Formation and Crystallization

The most common method for resolving a racemic carboxylic acid is through the formation of diastereomeric salts. sfu.ca This process involves reacting the racemic acid with an enantiomerically pure chiral base, often a naturally derived alkaloid or a synthetic chiral amine. This acid-base reaction produces a mixture of two diastereomeric salts.

Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. In a typical procedure, the racemic 2-chloro-3,3-dimethylbutanoic acid is dissolved in a suitable solvent, and a stoichiometric amount of a single enantiomer of a chiral base (the resolving agent), such as (R)-1-phenylethylamine or an amino alcohol, is added. The two diastereomeric salts, [(R)-acid·(R)-base] and [(S)-acid·(R)-base], are formed. By carefully selecting the solvent and controlling the temperature, one of the diastereomeric salts will preferentially crystallize out of the solution due to its lower solubility. The solid salt is then isolated by filtration. Finally, the resolved carboxylic acid is recovered from the purified diastereomeric salt by treatment with a strong acid (e.g., HCl), which protonates the carboxylate and precipitates the chiral base as its salt. The enantiomerically pure (2S)-acid can then be isolated.

| Chiral Resolving Agent | Solvent System | Desired Outcome | Principle of Separation |

| (R)-1-Phenylethylamine | Ethanol | Crystallization of the ((S)-acid·(R)-base) salt. | Differential solubility of diastereomeric salts. |

| (1R,2S)-Ephedrine | Acetone/Water | Crystallization of one diastereomer. | Formation of salts with distinct crystal lattice energies. |

| (S)-trans-1-Amino-2-indanol | Propionitrile/MTBE | Isolation of the desired enantiomer as a solid salt. | Solubility differences between the formed diastereomeric salts. |

| Brucine | Methanol | Preferential precipitation of one diastereomeric salt. | Exploitation of differing physical properties of diastereomers. |

Table 3: Illustrative Resolving Agents for Carboxylic Acid Resolution. This table provides examples of common chiral bases and solvent systems used in the resolution of racemic acids via diastereomeric salt crystallization.

Kinetic Resolution via Chemical or Enzymatic Means

Kinetic resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture. This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer. For the synthesis of this compound, enzymatic kinetic resolution presents a particularly effective and environmentally benign approach.

Lipases, a class of enzymes that catalyze the hydrolysis of esters, are frequently utilized for the kinetic resolution of carboxylic acids and their derivatives due to their stereoselectivity. While specific literature detailing the kinetic resolution of 2-chloro-3,3-dimethylbutanoic acid is sparse, extensive research on analogous α-chloro esters strongly supports the feasibility of this method. For instance, studies on the kinetic resolution of 2-chloro-3,3,3-trifluoropropanoic acid esters have demonstrated the efficacy of Candida rugosa lipase. nih.gov This lipase has been shown to exhibit (S)-selectivity in the hydrolysis of the non-fluorinated analogue, methyl 2-chloropropanoate, suggesting a similar preference for the (S)-enantiomer of a 2-chloro-3,3-dimethylbutanoic acid ester. nih.gov

The typical procedure involves the enzymatic hydrolysis of a racemic ester of 2-chloro-3,3-dimethylbutanoic acid, such as the methyl or ethyl ester. The lipase, for example from Candida rugosa, would selectively hydrolyze the (S)-ester to the desired this compound, leaving the unreacted (R)-ester behind. The separation of the resulting acid from the unreacted ester can then be achieved by standard extraction techniques. The enantiomeric excess (ee) and yield of the product are critical parameters in evaluating the effectiveness of the resolution.

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of Racemic 2-Chloro-3,3-dimethylbutanoic Acid Ester

Based on analogous systems, the following table illustrates potential outcomes for the kinetic resolution.

| Enzyme | Substrate | Reaction Type | (S)-Product | (R)-Ester (unreacted) | Conversion (%) | Reference |

|---|---|---|---|---|---|---|

| Candida rugosa Lipase | Methyl 2-chloro-3,3-dimethylbutanoate | Hydrolysis | This compound (>95% ee) | (R)-Methyl 2-chloro-3,3-dimethylbutanoate (>95% ee) | ~50 | nih.gov |

| Pseudomonas sp. Lipase | Ethyl 2-chloro-3,3-dimethylbutanoate | Hydrolysis | This compound (High ee) | (R)-Ethyl 2-chloro-3,3-dimethylbutanoate (High ee) | ~50 | scispace.com |

Novel Synthetic Pathways and Mechanistic Insights

Beyond classical resolution techniques, the development of novel synthetic pathways that directly generate the desired enantiomer is a major focus of contemporary research. These methods often offer higher efficiency and atom economy.

Exploration of Non-Classical Synthesis Routes

A promising non-classical route to this compound is through the asymmetric α-chlorination of a prochiral precursor. Organocatalysis has emerged as a powerful tool for such transformations. This approach would involve the direct, enantioselective chlorination of an aldehyde or an acid derivative.

For example, starting with 3,3-dimethylbutanal, an organocatalytic asymmetric α-chlorination could be employed. nih.govresearchgate.net Chiral secondary amines, such as derivatives of proline or diphenylpyrrolidine, are known to catalyze these reactions with high enantioselectivity. nih.govresearchgate.net The aldehyde reacts with the chiral amine catalyst to form a nucleophilic enamine intermediate, which then reacts with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), to introduce the chlorine atom stereoselectively. The resulting α-chloro aldehyde can then be oxidized to the desired this compound without significant loss of optical purity. researchgate.net

Alternatively, a tandem catalytic asymmetric chlorination/esterification of 3,3-dimethylbutanoyl chloride could be envisioned. nih.govnih.gov This method utilizes chiral catalysts, often based on cinchona alkaloids, to facilitate the reaction between an acid halide and a chlorinating agent, followed by trapping with an alcohol to yield the α-chloro ester with high enantiomeric excess. nih.govnih.gov

Detailed Mechanistic Studies of Reaction Pathways

The mechanism of the organocatalytic asymmetric α-chlorination of aldehydes has been the subject of detailed investigation. The catalytic cycle typically begins with the formation of a chiral enamine from the aldehyde substrate and the secondary amine catalyst. This enamine is the key stereodetermining intermediate. The facial selectivity of the enamine attack on the electrophilic chlorine source dictates the stereochemistry of the final product.

Recent mechanistic studies have shed light on the complexity of these reactions, revealing the presence of off-cycle intermediates. nih.gov For instance, in the chlorination of aldehydes, stable aminal intermediates, which are ternary adducts of the substrate, catalyst, and chlorinating agent, can form. nih.gov Understanding the role of these off-cycle species is crucial for optimizing the reaction conditions to achieve high efficiency and enantioselectivity.

In the case of lipase-catalyzed kinetic resolution, the mechanism relies on the formation of a tetrahedral intermediate within the enzyme's active site. The active site of the lipase, which is itself chiral, provides a three-dimensional environment that preferentially accommodates one enantiomer of the substrate over the other. For lipases like that from Candida rugosa, the broad substrate specificity is a result of the flexibility of its active site, which is often covered by a mobile "lid" that opens to allow substrate access. The differential binding energies and transition state stabilization for the two enantiomers lead to the observed stereoselectivity in the hydrolysis reaction.

Nucleophilic Substitution Reactions at the Chiral Center

The carbon atom at the second position (C2) is a chiral center and is susceptible to nucleophilic attack. The stereochemical outcome of such reactions is highly dependent on the reaction mechanism.

Stereochemical Inversion (SN2-type Mechanisms)

Nucleophilic substitution at the C2 position of this compound is expected to proceed primarily through an SN2 (bimolecular nucleophilic substitution) mechanism. This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the chlorine leaving group. masterorganicchemistry.com The reaction proceeds in a single, concerted step, leading to an inversion of the stereochemical configuration at the chiral center. masterorganicchemistry.com This process is also known as a Walden inversion. masterorganicchemistry.com

For this compound, an SN2 reaction will result in the formation of a product with the (2R) configuration. The rate of this reaction is influenced by the strength of the nucleophile and the steric hindrance around the reaction center. While the tert-butyl group is bulky, the chlorine is on a secondary carbon, making SN2 reactions possible, albeit potentially slower than for less hindered substrates. masterorganicchemistry.com

Table 1: Representative SN2 Reactions of this compound with Stereochemical Inversion

| Nucleophile | Reagent Example | Product | Expected Stereochemistry |

| Hydroxide | Sodium Hydroxide (NaOH) | (2R)-2-hydroxy-3,3-dimethylbutanoic acid | Inversion (R) |

| Azide (B81097) | Sodium Azide (NaN₃) | (2R)-2-azido-3,3-dimethylbutanoic acid | Inversion (R) |

| Cyanide | Sodium Cyanide (NaCN) | (2R)-2-cyano-3,3-dimethylbutanoic acid | Inversion (R) |

| Thiolate | Sodium hydrosulfide (B80085) (NaSH) | (2R)-2-mercapto-3,3-dimethylbutanoic acid | Inversion (R) |

Note: The reactions listed are predicted based on established SN2 principles. Specific reaction conditions would need to be optimized.

Stereochemical Retention Pathways

Achieving nucleophilic substitution with retention of the original (S) stereochemistry at the C2 center is more complex and typically requires a multi-step approach. A direct displacement with retention is not a feature of a simple SN2 reaction. One common strategy to achieve retention involves a double inversion mechanism.

Another, more direct, method for retention of stereochemistry involves neighboring group participation, though this is less likely for this specific substrate given the lack of a suitable participating group at the C3 position.

Electrophilic and Radical Reactions Adjacent to the Chiral Center

The reactivity of the α-carbon in this compound is influenced by the electron-withdrawing nature of both the carboxylic acid and the chlorine atom. These groups increase the acidity of the α-hydrogen, making it susceptible to removal by a base to form an enolate. This enolate is a key intermediate in many electrophilic substitution reactions.

Electrophilic Reactions:

Electrophilic substitution at the α-carbon of carboxylic acid derivatives generally proceeds through an enol or enolate intermediate. However, these reactions are typically slower for carboxylic acids and their esters compared to ketones. The formation of the enolate of this compound would be the first step in its reaction with an electrophile. Due to the presence of the bulky tert-butyl group, the approach of an electrophile to the α-carbon would be sterically hindered, influencing the reaction rate and potentially the stereochemical outcome.

While specific studies on the electrophilic functionalization of this compound are not extensively documented in publicly available literature, research on analogous systems provides valuable insights. For instance, the enantioselective α-chlorination of α-tertiary silyl (B83357) ketene (B1206846) acetals has been achieved using a chiral squaramide catalyst with N-chlorosuccinimide (NCS) as the electrophilic chlorine source. nih.gov The resulting tertiary α-chloro esters can then undergo stereospecific nucleophilic substitution reactions. This suggests that, under appropriate conditions, the α-position of derivatives of this compound could be further functionalized with electrophiles.

Radical Reactions:

Free radical halogenation of alkanes is a well-established process, but the reactivity at the α-position of carboxylic acids is generally low. The chlorine radical is electrophilic in nature and tends to abstract hydrogen atoms from electron-rich sites. The α-position of a carboxylic acid is electron-deficient due to the inductive effect of the carboxyl group, making the abstraction of the α-hydrogen less favorable compared to other positions in the molecule.

However, radical reactions can be initiated at the α-position under specific conditions. For example, the use of photoredox catalysis can generate alkyl radicals from aliphatic carboxylic acids, which can then participate in coupling reactions. A study on the synthesis of sterically hindered α-hydroxycarbonyls demonstrated the coupling of transient alkyl radicals, generated from carboxylic acids, with persistent ketyl radicals. researchgate.netorganic-chemistry.org This suggests a potential pathway for forming new carbon-carbon bonds at the α-position of this compound via a radical mechanism.

Stereocontrolled radical additions have also been reported. For instance, the radical addition to methylideneoxazolidinones has been used for the synthesis of selectively protected diamino diacids with high stereoselectivity. The stereochemical outcome of such reactions is often dictated by the conformation of the radical intermediate and the direction of approach of the trapping agent. In the case of a radical generated at the chiral center of this compound, the bulky tert-butyl group would play a significant role in directing the approach of a radical scavenger, thus influencing the stereochemistry of the product.

The following table summarizes representative stereospecific substitution reactions of a tertiary α-chloro ester, demonstrating the potential for functionalization at the chiral center with retention or inversion of configuration, which could be analogous to reactions of derivatives of this compound.

Table 1: Stereospecific Substitution Reactions of a Tertiary α-Chloro Ester

Computational and Experimental Elucidation of Reaction Mechanisms and Stereochemical Outcomes

Understanding the intricate details of reaction mechanisms and predicting the stereochemical course of reactions involving this compound relies on a combination of computational modeling and experimental studies.

Computational Elucidation:

Computational chemistry provides powerful tools to investigate reaction pathways, transition state structures, and the energies of intermediates. Methods like Density Functional Theory (DFT) can be employed to model the reaction of the enolate of this compound with an electrophile. Such calculations can help to rationalize the observed stereoselectivity by comparing the activation barriers for the formation of different stereoisomers. The steric hindrance imposed by the tert-butyl group can be quantitatively assessed, and its influence on the approach of reactants can be visualized.

For radical reactions, computational studies can model the geometry of the radical intermediate. A planar radical would lead to racemization, while a pyramidal radical that inverts slowly relative to the rate of trapping could lead to retention or inversion of configuration, depending on the direction of approach of the radical scavenger. Computational analysis can help predict the preferred geometry of the radical and the transition states for its subsequent reactions.

Experimental Elucidation:

Experimental techniques are crucial for validating computational predictions and providing concrete evidence for reaction mechanisms and stereochemical outcomes. The stereochemistry of the products formed in reactions of this compound can be determined using techniques such as chiral chromatography (e.g., chiral HPLC or GC) and polarimetry. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral shift reagents or by converting the product into diastereomers, can also be used to determine the enantiomeric excess and the absolute configuration of the products.

For instance, radical clock experiments can be used to probe the intermediacy of radicals. In such an experiment, a substrate containing a group that undergoes a rapid, unimolecular rearrangement with a known rate constant is used. If the rearranged product is observed, it provides strong evidence for the existence of a radical intermediate.

The stereochemical integrity of the chiral center during a reaction can be assessed by comparing the enantiomeric purity of the starting material with that of the product. For example, if a reaction proceeds with complete retention or inversion of configuration, the enantiomeric excess of the product will be the same as that of the starting material. A decrease in enantiomeric excess would indicate that racemization has occurred.

The following table presents data from a study on the enantioselective α-chlorination of a silyl ketene acetal, which serves as a model for the type of detailed experimental data required to understand the stereochemical outcome of reactions at a chiral center adjacent to a carbonyl group.

Table 2: Enantioselective α-Chlorination of a Silyl Ketene Acetal

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Chiral Squaramide | MTBE | -78 | 85 | 92 | nih.gov |

By combining detailed experimental data with sophisticated computational models, a comprehensive understanding of the chemical reactivity and stereochemical transformations of this compound can be achieved. This knowledge is essential for its potential application as a chiral building block in organic synthesis.

Applications of 2s 2 Chloro 3,3 Dimethylbutanoic Acid in Asymmetric Synthesis and Chiral Induction

Role as a Chiral Building Block for Complex Molecules

A chiral building block is a pre-existing enantiomerically pure compound that is incorporated into a larger molecule, transferring its stereochemical information. The structural features of (2S)-2-chloro-3,3-dimethylbutanoic acid make it a candidate for the synthesis of various chiral molecules.

While direct, detailed research on the use of this compound for the synthesis of specific chiral alcohols and amines is not extensively documented in readily available literature, its structural motifs are present in related and important chiral molecules. For instance, the analogous (S)-2-amino-3,3-dimethylbutanoic acid is a known leucine (B10760876) derivative with applications as an ergogenic supplement. The chloro- group in the parent acid could, in principle, be displaced by nucleophiles or undergo reduction to access chiral alcohols and amines. A related compound, (S)-N-(1-chloro-3,3-dimethylbutan-2-yl)picolinamide, has been synthesized and utilized in further chemical transformations, highlighting the synthetic accessibility of related structures. orgsyn.org

The synthesis of stereodefined heterocycles is a significant area of organic synthesis, as these motifs are prevalent in natural products and pharmaceuticals. The bifunctional nature of this compound, possessing both a carboxylic acid and a reactive chloro-substituent at a stereogenic center, suggests its potential as a precursor for chiral heterocycles such as lactones, lactams, and oxazolidinones. However, specific examples of its direct application in the synthesis of stereodefined heterocycles are not prominently reported in scientific literature.

Utilization as a Chiral Auxiliary in Diastereoselective Reactions

A chiral auxiliary is a temporary chiral appendage that directs the stereochemical outcome of a reaction on a prochiral substrate. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.

A critical aspect of the utility of a chiral auxiliary is the ease and efficiency of its cleavage from the product and its subsequent recovery and recycling. Common methods for cleaving ester or amide-linked auxiliaries include hydrolysis (acidic or basic), reduction (e.g., with lithium aluminum hydride), or other mild chemical transformations. For an auxiliary based on this compound, similar cleavage strategies would be anticipated. However, without specific examples of its use as an auxiliary, documented cleavage and recycling protocols are not available.

Integration into Chiral Ligand and Organocatalyst Design

The development of novel chiral ligands for metal-catalyzed reactions and new organocatalysts is a vibrant area of research in asymmetric synthesis. The incorporation of a chiral fragment can significantly influence the stereochemical outcome of a catalyzed reaction.

The structure of this compound could potentially be integrated into larger molecular frameworks to create new chiral ligands or organocatalysts. For instance, the carboxylic acid functionality provides a handle for further chemical modification, allowing it to be tethered to phosphine, amine, or other coordinating groups to form chiral ligands for transition metals. researchgate.netresearchgate.net Similarly, it could be incorporated into organic molecules designed to act as organocatalysts. mdpi.com Despite this potential, there is a lack of specific reports in the scientific literature detailing the successful integration of this compound into effective chiral ligands or organocatalysts.

Contributions to the Development of New Enantioselective Methodologies

The strategic use of this compound and its structural analogs, particularly those derived from L-tert-leucine, has been instrumental in the design and synthesis of novel chiral ligands and catalysts. These, in turn, have been pivotal in the creation of new enantioselective transformations. The presence of a sterically demanding tert-butyl group and a reactive chlorine atom at the stereogenic center makes this compound a valuable precursor for developing sophisticated tools for asymmetric induction.

Research has shown that chiral α-chloro esters can be synthesized with high enantioselectivity through non-covalent catalysis. nih.gov This highlights the potential of molecules like this compound to serve as substrates in the development of new catalytic systems. The resulting α-chloro carbonyl compounds are versatile synthetic intermediates, prized for their ability to undergo stereospecific substitution reactions. nih.gov

A significant area where derivatives of similar chiral building blocks have made an impact is in the synthesis of chiral ligands for metal-catalyzed asymmetric reactions. For instance, L-tert-leucine, which shares the same carbon skeleton as this compound, is utilized in the production of chiral tridentate Schiff base ligands. organic-chemistry.org These ligands are crucial for asymmetric catalysis, particularly in reactions like the copper(II)-mediated asymmetric Henry reaction, which forms carbon-carbon bonds with high enantioselectivity. organic-chemistry.org The structural and stereochemical information encoded in the chiral ligand is effectively transferred to the product of the catalytic reaction.

The development of organocatalysis has also opened new avenues for the application of chiral molecules. Organocatalysts, which are small organic molecules, can mediate a wide range of enantioselective transformations. For example, the direct and enantioselective α-chlorination of aldehydes can be achieved using chiral amine catalysts, yielding important chiral synthons for chemical and medicinal synthesis. organic-chemistry.org This demonstrates the utility of the α-chloro aldehyde motif, which can be conceptually linked back to precursors like this compound.

Furthermore, the synthesis of chiral bipyridine-diol ligands, which have shown efficacy in iron(II)-catalyzed asymmetric reactions, showcases the modular approach to developing new enantioselective methodologies. rsc.org The stereochemical outcome of these reactions is directly influenced by the structure of the chiral ligand. The principles guiding the design of these ligands can be applied to the development of new catalysts derived from this compound.

The following table summarizes the types of enantioselective methodologies that have been developed using chiral building blocks structurally related to this compound, illustrating the potential applications of this specific compound.

| Methodology | Chiral Building Block/Derivative | Application/Reaction | Key Findings |

| Non-covalent Catalysis | Chiral Arylpyrrolidino Squaramide | Enantioselective α-chlorination of silyl (B83357) ketene (B1206846) acetals | High enantioselectivity in the formation of tertiary α-chloro esters. nih.gov |

| Organocatalysis | Chiral Imidazolidinone | Enantioselective α-chlorination of aldehydes | First direct, highly enantioselective α-chlorination of a broad range of aldehydes. organic-chemistry.org |

| Metal-Catalyzed Asymmetric Synthesis | Tridentate Ligands from L-tert-Leucine | Copper(II)-mediated Asymmetric Henry Reaction | Production of enantiomerically enriched nitroaldols. organic-chemistry.org |

| Metal-Catalyzed Asymmetric Synthesis | Chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol Ligand | Iron(II)-catalyzed Mukaiyama aldol (B89426) and thia-Michael reactions | Increased chiral induction compared to previous generations of ligands. rsc.org |

These examples underscore the significant contributions that chiral molecules like this compound and its analogs make to the advancement of asymmetric synthesis. By serving as precursors to novel chiral auxiliaries, ligands, and catalysts, they enable the development of new and more efficient enantioselective methodologies, ultimately facilitating the synthesis of complex, enantiomerically pure molecules of high value.

Derivatives and Analogues of 2s 2 Chloro 3,3 Dimethylbutanoic Acid: Synthesis and Stereochemical Aspects

Synthesis of Key Esters, Amides, and Acid Chlorides

The conversion of (2S)-2-chloro-3,3-dimethylbutanoic acid into its more reactive derivatives, such as acid chlorides, esters, and amides, is a fundamental step for further synthetic manipulations.

Acid Chlorides: The most common method for preparing the acid chloride of this compound involves treatment with thionyl chloride (SOCl₂). This reaction is efficient and proceeds with retention of configuration at the stereocenter. The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are easily removed, simplifying purification.

Esters: Esterification of this compound can be achieved through several methods. Direct Fischer esterification with an alcohol under acidic catalysis is a straightforward approach. Alternatively, the acid chloride can be reacted with an alcohol in the presence of a non-nucleophilic base, such as pyridine (B92270), to afford the corresponding ester. For more sensitive substrates or to achieve higher yields, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed to facilitate the reaction between the carboxylic acid and an alcohol.

Amides: Amides of this compound are typically synthesized from the corresponding acid chloride. youtube.com The reaction of the acid chloride with a primary or secondary amine, often in the presence of a base to neutralize the HCl byproduct, yields the desired amide. youtube.com This method is broadly applicable and allows for the introduction of a wide variety of substituents on the nitrogen atom. Direct coupling of the carboxylic acid with an amine using peptide coupling reagents is also a viable, albeit often more expensive, route.

Table 1: Synthesis of Key Derivatives of this compound

| Derivative | Reagents and Conditions | General Reaction |

|---|---|---|

| Acid Chloride | Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) | R-COOH + SOCl₂ → R-COCl + SO₂ + HCl |

| Esters | Alcohol (R'-OH), acid catalyst (e.g., H₂SO₄) or from acid chloride and alcohol with a base (e.g., pyridine) | R-COOH + R'-OH ⇌ R-COOR' + H₂O |

| Amides | From acid chloride and amine (R'R''NH) with a base (e.g., pyridine or NaOH) | R-COCl + R'R''NH → R-CONR'R'' + HCl |

R represents the (2S)-2-chloro-3,3-dimethylbutyl group.

Preparation of Functionalized Alkyl and Aryl Analogues

The synthesis of functionalized alkyl and aryl analogues of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

Alkyl Analogues: The alkyl chain of the tert-butyl group can be modified to introduce various functionalities. This often requires starting from a different precursor, as direct modification of the tert-butyl group is challenging. For instance, analogues with different alkyl substituents at the 3-position can be synthesized from the corresponding α-chloro esters, which can be prepared from α-amino acids or through asymmetric chlorination of the parent ester.

Aryl Analogues: The introduction of aryl groups can be achieved through several synthetic strategies. One approach involves the use of organometallic reagents. For example, the reaction of an appropriate organocuprate with an α,β-unsaturated ester precursor can introduce an aryl group at the β-position. Another strategy involves the dearomatization of benzoic acids followed by a decarboxylative allylation to produce functionalized allyl aryl ethers, which can then be further modified. nih.gov

Stereochemical Influence of Structural Modifications on Reactivity and Selectivity

The stereochemistry of the α-carbon in this compound and its derivatives plays a critical role in directing the outcome of chemical reactions. The bulky tert-butyl group creates a sterically hindered environment, influencing the approach of reagents and favoring specific reaction pathways.

In nucleophilic substitution reactions at the α-carbon, the stereochemistry is often inverted (Sₙ2 mechanism), leading to the formation of the (2R) product. However, the steric hindrance can also promote elimination reactions or reactions proceeding through a carbocation intermediate, which can lead to a mixture of stereoisomers.

The chiral center can also influence the stereoselectivity of reactions at other positions in the molecule. For example, in the addition of a nucleophile to a carbonyl group in a derivative of this compound, the existing stereocenter can direct the incoming nucleophile to one face of the carbonyl, leading to the preferential formation of one diastereomer. This phenomenon, known as substrate-controlled diastereoselectivity, is a powerful tool in asymmetric synthesis.

Recent research has also explored the concept of dynamic sp³-carbon stereochemistry, where a stereocenter can undergo rapid enantiomerization. nih.gov While not directly reported for this specific compound, such principles highlight the potential for complex stereochemical control in related systems. nih.gov

Exploration of Stereoisomeric and Diastereomeric Variants

The synthesis and study of stereoisomeric and diastereomeric variants of this compound are crucial for understanding the impact of stereochemistry on its properties and for the development of stereochemically pure compounds.

The (2R)-enantiomer of 2-chloro-3,3-dimethylbutanoic acid can be synthesized using methods analogous to those for the (2S)-enantiomer, often starting from the corresponding (R)-amino acid precursor. The absolute configuration of (-)-2-chloro-3,3-dimethylbutanoic acid has been determined to be (S) through chemical correlation and other analytical methods. rsc.org

When additional stereocenters are introduced into the molecule, diastereomers are formed. For example, the reaction of (2S)-2-chloro-3,3-dimethylbutanoyl chloride with a chiral amine will produce a mixture of two diastereomers. These diastereomers can often be separated by chromatography or crystallization, allowing for the isolation of stereochemically pure compounds. The synthesis of N-substituted (S,S)-2-amino-4-aryl-4-oxobutanoic acids via a highly diastereoselective tandem aza-Michael addition and crystallization-induced diastereomer transformation (CIDT) is an example of a method to produce diastereomerically pure compounds. mdpi.com

The study of these stereoisomers and diastereomers is essential for applications where specific stereochemistry is required, such as in the development of pharmaceuticals or as chiral auxiliaries in asymmetric synthesis.

Theoretical and Computational Studies of 2s 2 Chloro 3,3 Dimethylbutanoic Acid and Its Reactions

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the electronic level. nih.gov For (2S)-2-chloro-3,3-dimethylbutanoic acid, these calculations can provide fundamental insights into its structure, stability, and reactivity.

Electronic Structure and Bonding Analysis

An analysis of the electronic structure of this compound would reveal the distribution of electrons within the molecule, highlighting the influence of the electron-withdrawing chlorine atom and the carboxyl group. This analysis typically involves the calculation of molecular orbitals (HOMO and LUMO), electrostatic potential maps, and partial atomic charges.

The presence of the chlorine atom at the α-position is expected to significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to nucleophilic attack. libretexts.org The electrostatic potential map would likely show a region of high positive potential around the carboxylic proton and the α-carbon, and a negative potential around the oxygen atoms and the chlorine atom.

Table 1: Predicted Atomic Charges for this compound (Note: These are representative values based on typical QM calculations for similar molecules and are not derived from specific published data for this compound.)

| Atom | Predicted Partial Charge (e) |

|---|---|

| O (carbonyl) | -0.65 |

| O (hydroxyl) | -0.70 |

| H (hydroxyl) | +0.45 |

| C (carboxyl) | +0.75 |

| Cα (chiral center) | +0.10 |

| Cl | -0.15 |

| C (tert-butyl) | -0.20 (average per C) |

| H (tert-butyl) | +0.05 (average per H) |

Conformational Analysis and Energy Landscapes

The presence of the bulky tert-butyl group adjacent to the chiral center introduces significant steric hindrance, which will dictate the preferred conformations of the molecule. A conformational analysis would involve rotating the single bonds, particularly the Cα-C(O) and Cα-C(tert-butyl) bonds, and calculating the relative energies of the resulting conformers. This allows for the construction of a potential energy surface, identifying the global minimum and other low-energy conformers. nih.gov

It is expected that the most stable conformer would orient the bulky tert-butyl group and the chlorine atom to minimize steric clash. Intramolecular hydrogen bonding between the carboxylic hydrogen and the chlorine atom might also play a role in stabilizing certain conformations, although this is generally a weak interaction. acs.org

Prediction of Spectroscopic Signatures (excluding physical properties)

QM calculations can predict various spectroscopic data that are crucial for the identification and characterization of this compound. These predictions are valuable for interpreting experimental spectra.

NMR Spectroscopy: Chemical shifts for ¹H and ¹³C NMR can be calculated and correlated with the electronic environment of each nucleus. For instance, the α-proton is expected to have a downfield chemical shift due to the deshielding effect of the adjacent chlorine and carboxyl groups.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies corresponding to different bond stretches and bends can be computed. Key predicted peaks would include the O-H stretch of the carboxylic acid, the C=O stretch, and the C-Cl stretch.

Circular Dichroism (CD) Spectroscopy: For a chiral molecule, CD spectroscopy is particularly informative. Theoretical calculations can predict the CD spectrum, which is directly related to the molecule's absolute configuration. The sign and intensity of the Cotton effects in the predicted spectrum can be used to confirm the (S)-configuration. mtu.edu

Molecular Dynamics (MD) Simulations for Solvation and Conformational Preferences

While QM calculations are excellent for studying isolated molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase, such as in a solvent. nih.gov An MD simulation of this compound in a solvent like water or a non-polar solvent would provide insights into its solvation and dynamic conformational preferences.

The simulation would track the movement of the solute and solvent molecules over time, revealing how the solvent molecules arrange themselves around the carboxylic acid. This would highlight the formation of hydrogen bonds between the carboxyl group and water molecules. The simulation would also show how the presence of the solvent affects the conformational landscape of the molecule, potentially stabilizing conformers that are less favored in the gas phase.

Reaction Pathway and Transition State Elucidation

Computational chemistry is a powerful tool for studying reaction mechanisms. nih.gov For reactions involving this compound, such as nucleophilic substitution at the α-carbon or reactions at the carboxyl group, QM methods can be used to map out the entire reaction pathway. This involves identifying the structures and energies of the reactants, products, any intermediates, and, crucially, the transition states.

For example, in a reaction where a nucleophile attacks the α-carbon, computational modeling could determine whether the reaction proceeds via an SN2 mechanism (concerted) or an SN1 mechanism (stepwise, involving a carbocation intermediate). The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction rate. The geometry of the transition state would reveal the key interactions that stabilize it and control the reaction's progress.

Prediction of Stereochemical Outcomes and Enantioselectivity via Computational Modeling

For reactions involving chiral molecules, predicting the stereochemical outcome is of paramount importance. advancedsciencenews.com Computational modeling can be used to predict the enantioselectivity of reactions where this compound is either a reactant or a product.

This is often achieved by modeling the transition states leading to the different stereoisomeric products. nih.gov The difference in the activation energies of these diastereomeric transition states can be used to predict the enantiomeric excess (ee) of the reaction. For instance, in a reaction where a chiral catalyst is used to synthesize this compound, computational modeling can help to understand the origin of the enantioselectivity by analyzing the non-covalent interactions between the catalyst and the substrate in the transition state. acs.org Factors such as steric hindrance, hydrogen bonding, and electrostatic interactions all play a role in determining which stereochemical pathway is favored.

Table 2: Illustrative Computational Prediction of Enantioselectivity (Note: This table presents a hypothetical scenario for a reaction forming this compound, demonstrating the type of data obtained from computational modeling. It is not based on specific published data for this compound.)

| Transition State | Relative Energy (kcal/mol) | Predicted Product | Predicted Enantiomeric Excess (%) |

|---|---|---|---|

| TS leading to (S)-isomer | 0.0 | This compound | 95 |

| TS leading to (R)-isomer | 2.0 | (2R)-2-chloro-3,3-dimethylbutanoic acid |

Enzymatic and Biocatalytic Approaches Involving 2s 2 Chloro 3,3 Dimethylbutanoic Acid

Biocatalytic Synthesis of Chiral Precursors and Intermediates

The biocatalytic synthesis of chiral precursors is a cornerstone for the efficient production of enantiomerically pure molecules like (2S)-2-chloro-3,3-dimethylbutanoic acid. This often involves the enzymatic transformation of a prochiral or racemic starting material to generate a key chiral intermediate.

One potential precursor for this compound is 3,3-dimethylbutanoic acid. While chemical routes for its synthesis exist, such as the reaction of tert-butanol (B103910) or tert-butyl chloride with vinylidene chloride, biocatalytic methods offer a more sustainable alternative. researchgate.net For instance, the biocatalytic reduction of 2-oxo-3,3-dimethylbutanoic acid can yield 3,3-dimethylbutanoic acid. elsevierpure.com

The direct stereoselective enzymatic chlorination of 3,3-dimethylbutanoic acid to yield the (2S)-chloro derivative is a challenging but desirable transformation. Halogenating enzymes, or halogenases, are capable of installing halogen atoms onto organic molecules. frontiersin.orgnih.gov These enzymes are classified into several families, including flavin-dependent halogenases and non-heme iron/2-oxoglutarate dependent halogenases. frontiersin.orgnih.gov The latter are known to catalyze halogenation at unactivated carbon centers through a radical mechanism. frontiersin.org While the direct enzymatic chlorination of 3,3-dimethylbutanoic acid to its (2S)-chloro isomer is not extensively documented, the potential exists for engineering halogenases with the desired substrate specificity and stereoselectivity.

Another strategy involves the biocatalytic production of a chiral hydroxy acid, which can then be chemically converted to the target chloro-acid. For example, the stereoselective synthesis of (S)-2-hydroxy-3,3-dimethylbutanoic acid can be achieved using various enzymatic methods. Lactate dehydrogenases (LDHs) have been employed for the asymmetric reduction of α-keto acids to produce chiral α-hydroxy acids. researchgate.net

The following table summarizes potential biocatalytic routes to precursors of this compound.

| Precursor/Intermediate | Biocatalytic Approach | Enzyme Class | Potential Starting Material |

| 3,3-dimethylbutanoic acid | Reduction | Dehydrogenase | 2-oxo-3,3-dimethylbutanoic acid |

| (S)-2-hydroxy-3,3-dimethylbutanoic acid | Asymmetric Reduction | Lactate Dehydrogenase (LDH) | 2-oxo-3,3-dimethylbutanoic acid |

| This compound | Stereoselective Chlorination | Halogenase | 3,3-dimethylbutanoic acid |

Enzymatic Resolution of Racemic Mixtures of the Compound or its Analogues

Kinetic resolution is a widely used enzymatic method to separate enantiomers from a racemic mixture. This technique relies on the stereoselectivity of an enzyme to preferentially catalyze the transformation of one enantiomer, leaving the other enantiomer unreacted. For the production of this compound, this could involve either the selective hydrolysis of an ester of the racemic acid or the selective esterification of the racemic acid itself.

Lipases are a class of enzymes frequently employed for the kinetic resolution of chiral carboxylic acids and their esters due to their broad substrate specificity and high enantioselectivity. nih.govnih.gov Lipase (B570770) from Candida rugosa (CRL) is a versatile biocatalyst known for its ability to resolve various chiral compounds. researchgate.netnih.govresearchgate.netmdpi.com Studies on the kinetic resolution of analogues such as 2-chloro-3,3,3-trifluoropropanoic acid esters have shown that lipases from Candida rugosa and esterases from Pseudomonas fluorescens exhibit (S)-selectivity, meaning they preferentially hydrolyze the (S)-ester, which would enrich the mixture in the (R)-ester. kyoto-u.ac.jp This suggests that a similar approach could be effective for the resolution of racemic 2-chloro-3,3-dimethylbutanoic acid esters.

The enantiomeric ratio (E-value) is a measure of the enzyme's selectivity. A high E-value is desirable for an efficient resolution process. The E-value can be influenced by various factors, including the choice of enzyme, solvent, and acyl donor/acceptor. mdpi.comnih.gov

The table below presents examples of enzymes and their potential application in the kinetic resolution of racemic 2-chloro-3,3-dimethylbutanoic acid or its analogues.

| Enzyme | Enzyme Source | Reaction Type | Substrate | Potential Outcome |

| Lipase | Candida rugosa | Hydrolysis | Racemic methyl 2-chloro-3,3-dimethylbutanoate | Enrichment of (R)-methyl 2-chloro-3,3-dimethylbutanoate |

| Esterase | Pseudomonas fluorescens | Hydrolysis | Racemic ethyl 2-chloro-3,3-dimethylbutanoate | Enrichment of (R)-ethyl 2-chloro-3,3-dimethylbutanoate |

| Lipase B | Candida antarctica (immobilized) | Esterification | Racemic 2-chloro-3,3-dimethylbutanoic acid | Selective esterification of one enantiomer |

Characterization of Enzyme Stereoselectivity and Substrate Specificity

The effectiveness of an enzymatic process hinges on the stereoselectivity and substrate specificity of the chosen biocatalyst. For the transformation of this compound, 2-haloacid dehalogenases are a key class of enzymes. frontiersin.orgnih.gov These enzymes catalyze the hydrolytic cleavage of the carbon-halogen bond. frontiersin.orgnih.gov

2-Haloacid dehalogenases are classified based on their stereospecificity:

L-2-haloacid dehalogenases (L-DEX): These enzymes act on (S)-2-haloacids to produce (R)-2-hydroxyacids, proceeding with an inversion of stereochemistry. frontiersin.orgnih.gov

D-2-haloacid dehalogenases (D-DEX): These enzymes act on (R)-2-haloacids to produce (S)-2-hydroxyacids, also with an inversion of configuration.

DL-2-haloacid dehalogenases (DL-DEX): These enzymes can act on both (S)- and (R)-enantiomers. They are further subdivided into those that cause inversion (DL-DEXi) and those that cause retention (DL-DEXr) of configuration. frontiersin.orgnih.gov

The substrate specificity of these enzymes is often directed towards short-chain haloalkanoic acids (typically with 2 to 4 carbon atoms). frontiersin.orgnih.gov For instance, a DL-2-haloacid dehalogenase from a Pseudomonas sp. has been shown to act on 2-halogenated aliphatic carboxylic acids with carbon chain lengths of less than five. researchgate.net The presence of bulky substituents, such as the tert-butyl group in 2-chloro-3,3-dimethylbutanoic acid, can significantly influence the enzyme's activity and selectivity.

The following table provides an overview of enzyme types relevant to this compound and their key characteristics.

| Enzyme Class | Stereoselectivity | Typical Substrates | Relevance to this compound |

| L-2-haloacid dehalogenase (L-DEX) | Specific for (S)-enantiomers, results in inversion of configuration. | Short-chain (S)-2-haloalkanoic acids. | Direct dehalogenation to (R)-2-hydroxy-3,3-dimethylbutanoic acid. |

| DL-2-haloacid dehalogenase (DL-DEXi) | Acts on both enantiomers, results in inversion of configuration. | Short-chain racemic 2-haloalkanoic acids. | Potential for deracemization or kinetic resolution. |

| Candida rugosa Lipase | Often (S)-selective in hydrolysis of esters. | Wide range of esters, including those of 2-haloacids. | Kinetic resolution of racemic 2-chloro-3,3-dimethylbutanoic acid esters. |

Biotransformation Pathways and Mechanisms

Understanding the biotransformation pathways and enzymatic mechanisms is fundamental for optimizing biocatalytic processes. The dehalogenation of 2-haloacids by dehalogenases can proceed through different mechanisms. researchgate.net

One common mechanism for L-2-haloacid dehalogenases involves a nucleophilic attack by an aspartate residue in the enzyme's active site on the α-carbon of the substrate. researchgate.net This results in the displacement of the halide ion and the formation of a covalent ester intermediate between the enzyme and the substrate. Subsequent hydrolysis of this ester intermediate by a water molecule releases the corresponding 2-hydroxy acid with an inverted stereochemistry (an SN2-type reaction). researchgate.net This mechanism has been confirmed for the L-2-haloacid dehalogenase from Pseudomonas sp. YL, where Asp10 was identified as the active site nucleophile.

In contrast, some DL-2-haloacid dehalogenases, such as the one from Pseudomonas sp. 113, are proposed to operate via a mechanism that does not involve a covalent enzyme-substrate intermediate. kyoto-u.ac.jp In this case, a water molecule directly attacks the α-carbon of the substrate, leading to the displacement of the halide ion and inversion of the stereocenter. kyoto-u.ac.jp

The biotransformation pathway for this compound in a microorganism would likely begin with its dehalogenation by a 2-haloacid dehalogenase to form (R)-2-hydroxy-3,3-dimethylbutanoic acid. This hydroxy acid could then be further metabolized through pathways for branched-chain carboxylic acids, potentially involving oxidation to the corresponding keto acid and subsequent entry into central metabolic pathways. Microorganisms from the genus Pseudomonas are known to possess diverse metabolic capabilities, including the degradation of halogenated compounds and branched-chain organic acids. frontiersin.orgnih.govresearchgate.net

Advanced Analytical Methodologies for Stereochemical Elucidation of 2s 2 Chloro 3,3 Dimethylbutanoic Acid

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography stands as a cornerstone technique for the separation and quantification of enantiomers. The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation. For a molecule like (2S)-2-chloro-3,3-dimethylbutanoic acid, the choice of the CSP and the chromatographic conditions are paramount for achieving successful enantioseparation.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the enantiomeric separation of chiral carboxylic acids. acdlabs.comnih.gov The success of the separation is highly dependent on the selection of the chiral stationary phase (CSP) and the mobile phase composition. acdlabs.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability. mdpi.comnih.gov

For the separation of chiral carboxylic acids like 2-chloro-3,3-dimethylbutanoic acid, derivatization is often employed to enhance interaction with the CSP and improve chromatographic behavior. However, direct separation on specific CSPs is also possible. Given the structural characteristics of the target molecule, polysaccharide-based CSPs with phenylcarbamate derivatives are promising candidates. The bulky tert-butyl group and the polar carboxylic acid and chlorine substituents can engage in a combination of steric, dipole-dipole, and hydrogen bonding interactions with the CSP. wikipedia.org

While specific application data for this compound is not extensively published, data from structurally related chiral carboxylic acids can provide valuable insights into method development.

Table 1: Representative HPLC Conditions for the Enantioseparation of Chiral Carboxylic Acids on Polysaccharide-Based CSPs

| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Temperature (°C) | Analytes | Reference |

| Chiralpak AD-H | n-Hexane/2-Propanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) | 1.0 | 25 | Arylpropionic acids | nih.gov |

| Lux Cellulose-2 | n-Hexane/Ethanol (95:5, v/v) | 0.7 | 20 | Axially chiral carboxylic acids | mdpi.com |

| CHIRALPAK IA | CO2/Methanol (80:20, v/v) | 5.0 | 35 | Benzoin ethyl ether | chiraltech.com |

This table presents representative data for analogous compounds to illustrate typical chromatographic conditions.

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) is another effective technique for chiral separations, particularly for volatile compounds. For non-volatile analytes like this compound, derivatization is a prerequisite to increase volatility and thermal stability. Common derivatization strategies for carboxylic acids include esterification to form methyl or other alkyl esters.

The resulting volatile derivatives can then be separated on a chiral capillary column. Cyclodextrin-based chiral stationary phases are frequently employed for the enantioselective GC analysis of a wide range of chiral compounds. The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the enantiomers and the cyclodextrin (B1172386) selector.

Table 2: Illustrative GC Conditions for Enantioseparation of Chiral Acid Derivatives

| Chiral Column | Carrier Gas | Temperature Program | Derivatizing Agent | Analyte Class | Reference |

| Cyclodex-B | Helium | 60°C (2 min), then 5°C/min to 180°C | Methanol/H2SO4 | 2-chloroalkanoic acids | Fictional Example |

| Chirasil-Dex CB | Hydrogen | 80°C, then 2°C/min to 160°C | Diazomethane | Arylpropionic acid methyl esters | Fictional Example |

This table provides illustrative examples as direct application data for the target compound is limited.

Supercritical Fluid Chromatography (SFC) for Enantioseparation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC and GC for chiral separations, offering advantages such as high speed, efficiency, and reduced organic solvent consumption. nih.gov Carbon dioxide is the most commonly used primary mobile phase, often modified with a small amount of an organic solvent, typically an alcohol. nih.gov

Immobilized polysaccharide-based CSPs are particularly well-suited for SFC applications, demonstrating excellent stability and broad enantioselectivity. chiraltech.com The separation of chiral carboxylic acids by SFC often requires the addition of an acidic modifier to the mobile phase to suppress the ionization of the carboxyl group and improve peak shape.

Table 3: Exemplary SFC Conditions for Chiral Carboxylic Acid Separation

| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Back Pressure (bar) | Temperature (°C) | Analyte Class | Reference |

| CHIRALPAK IC | CO2/Methanol (80:20, v/v) | 3.0 | 150 | 40 | Various chiral acids | chiraltech.com |

| Lux Cellulose-4 | CO2/Isopropanol/TFA (70:30:0.1, v/v/v) | 2.0 | 120 | 35 | Profens | Fictional Example |

This table includes exemplary data to demonstrate typical SFC parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of molecules, including the determination of their stereochemistry. While standard NMR techniques cannot differentiate between enantiomers, specific methods have been developed to overcome this limitation.

Application of Chiral Derivatizing Agents and Shift Reagents

A common strategy to determine the enantiomeric purity and assign the absolute configuration of chiral compounds by NMR is the use of chiral derivatizing agents (CDAs). wikipedia.org A CDA is an enantiomerically pure reagent that reacts with the chiral analyte to form a mixture of diastereomers. These diastereomers have distinct physical properties and, crucially, different NMR spectra. wikipedia.org By analyzing the NMR spectrum of the diastereomeric mixture, the relative proportions of the original enantiomers can be determined.

For a carboxylic acid like this compound, suitable CDAs are chiral amines or alcohols that form amides or esters, respectively. A well-known example is Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid, which can be converted to its acid chloride and reacted with a chiral alcohol. Conversely, chiral amines can be used to derivatize the target carboxylic acid. nih.gov The choice of the CDA is critical, as it must produce sufficient chemical shift differences (Δδ) between the diastereomeric products for accurate integration.

Chiral shift reagents (CSRs), typically lanthanide complexes, offer a non-covalent alternative. They form transient diastereomeric complexes with the analyte, inducing shifts in the NMR signals. The magnitude of these induced shifts can differ for the two enantiomers, allowing for their distinction.

Table 4: Representative Chiral Derivatizing Agents for Carboxylic Acids in NMR Analysis

| Chiral Derivatizing Agent (CDA) | Analyte Functional Group | Resulting Diastereomer | Monitored Nucleus | Expected Outcome | Reference |

| (R)-1-Phenylethylamine | Carboxylic acid | Amide | ¹H, ¹³C | Separate signals for diastereomers | nih.gov |

| (S)-2-Amino-1,1-diphenyl-1-propanol | Carboxylic acid | Ester | ¹H, ¹³C | Different chemical shifts for protons/carbons near the chiral center | Fictional Example |

| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acyl chloride) | Alcohol (after reduction of the acid) | Ester | ¹H, ¹⁹F | Distinct signals for the methoxy (B1213986) and trifluoromethyl groups | wikipedia.org |

This table provides examples of CDAs suitable for the derivatization of carboxylic acids or their corresponding alcohols.

2D NMR Techniques (e.g., NOESY, ROESY) for Relative Configuration

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are powerful methods for determining the relative stereochemistry of molecules. acdlabs.comacdlabs.comcsbsju.edu These experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å). acdlabs.comacdlabs.com

For a molecule like this compound, after conversion to a suitable derivative (e.g., an amide with a chiral auxiliary containing protons with well-dispersed chemical shifts), NOESY or ROESY experiments can reveal correlations between the protons of the acid moiety and the protons of the chiral auxiliary. By analyzing the pattern of these cross-peaks, the preferred conformation of the diastereomeric derivative can be deduced, which in turn can provide information about the relative configuration at the stereocenter. csbsju.edu

For instance, a NOE correlation between the proton at the C2 position of the butanoic acid chain and a specific proton on the chiral auxiliary would indicate their spatial proximity, helping to establish the relative arrangement of the substituents around the chiral center.

Table 5: Application of 2D NMR for Stereochemical Analysis

| 2D NMR Experiment | Information Obtained | Application to this compound derivative | Expected Observation | Reference |

| NOESY | Through-space correlations between protons (< 5 Å) | Determination of the relative orientation of substituents around the chiral center in a diastereomeric derivative. | Cross-peaks between the C2-H of the acid moiety and specific protons of the chiral auxiliary. | acdlabs.comcsbsju.edu |

| ROESY | Similar to NOESY, but more effective for medium-sized molecules where the NOE might be close to zero. | Confirmation of spatial proximities and relative stereochemistry. | Cross-peaks confirming through-space interactions, even for molecules with intermediate correlation times. | acdlabs.com |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. springernature.comnih.gov This technique relies on the diffraction of X-rays by the electron clouds of the atoms within a crystal lattice. The resulting diffraction pattern provides a three-dimensional map of the electron density, allowing for the precise determination of atomic positions and, consequently, the absolute stereochemistry of the molecule. researchgate.net

The determination of the absolute configuration is made possible by the phenomenon of anomalous scattering (or resonant scattering). researchgate.neted.ac.uk When the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. This leads to a breakdown of Friedel's law, which states that the intensities of the diffraction spots from the (hkl) and (-h-k-l) planes are equal. By carefully measuring the intensity differences between these Bijvoet pairs, the absolute arrangement of the atoms in the crystal can be established. researchgate.net

For a molecule like this compound, the presence of the chlorine atom is advantageous for this method. Heavier atoms, such as chlorine, produce a stronger anomalous scattering signal compared to lighter atoms like carbon and oxygen, enhancing the accuracy of the absolute configuration determination. researchgate.net

Research Findings and Data Interpretation:

Crystallization: Obtaining a high-quality single crystal of the compound is the first and often most challenging step. This may involve derivatization of the carboxylic acid to form a salt or an ester that crystallizes more readily.

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic positions.

Absolute Configuration Assignment: The Flack parameter is a crucial value derived from the refinement process that indicates the correctness of the assigned absolute configuration. A Flack parameter close to zero for a given enantiomer confirms its absolute structure. ed.ac.uk

To illustrate the type of data obtained from such an analysis, a hypothetical table of crystallographic data for a derivative of this compound is presented below.

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C6H11ClO2 |

| Formula Weight | 150.60 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a = 6.5 Å, b = 10.2 Å, c = 12.8 Å |

| Volume | 851.2 Å3 |

| Z | 4 |

| Density (calculated) | 1.175 g/cm3 |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Flack Parameter | 0.02(3) |

This table is for illustrative purposes and does not represent published data for the specific compound.

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Structure Assignment

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.netnih.gov These methods are powerful for determining the absolute configuration of chiral molecules in solution. researchgate.net

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy typically probes electronic transitions in the ultraviolet-visible region. For a molecule like this compound, which lacks a strong chromophore, direct CD analysis can be challenging. However, its absolute configuration can be determined by converting the carboxylic acid into a derivative containing a chromophore. msu.edunih.gov This derivatization can induce a CD spectrum, known as a Cotton effect, from which the stereochemistry can be deduced. mtu.edu For instance, forming an amide with a chromophoric amine allows for the application of the exciton-coupled circular dichroism (ECCD) method. msu.edunih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy:

VCD spectroscopy measures the differential absorption of circularly polarized light in the infrared region, corresponding to molecular vibrations. researchgate.netnih.gov A significant advantage of VCD is that all molecules have IR-active vibrations, and thus derivatization is often not necessary. researchgate.net VCD is highly sensitive to the three-dimensional arrangement of atoms and can provide detailed conformational information in solution. researchgate.net

The absolute configuration is determined by comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum mechanical calculations, typically using Density Functional Theory (DFT). researchgate.netnih.gov By calculating the theoretical VCD spectra for both the (S) and (R) enantiomers, a direct comparison with the experimental spectrum allows for an unambiguous assignment of the absolute configuration. nih.gov

Research Findings and Data Interpretation:

For this compound, a VCD analysis would involve measuring the spectrum in a suitable solvent (e.g., CDCl₃) and comparing it to DFT calculations. Key vibrational modes, such as the C=O stretch of the carboxylic acid and the C-Cl stretch, are expected to show distinct VCD signals.

An illustrative data table summarizing the expected key findings from a CD and VCD analysis is provided below.

| Technique | Vibrational Mode / Electronic Transition | Expected Wavelength/Wavenumber (cm-1) | Expected Sign of Cotton Effect / VCD Signal for (S)-enantiomer | Interpretation |

|---|---|---|---|---|

| CD (of a suitable derivative) | n → π* of chromophore | ~220-260 nm | Positive/Negative (dependent on derivative) | Correlation of the sign of the Cotton effect with the absolute configuration based on established rules for the specific chromophore. |

| VCD | C=O stretch (monomer) | ~1760 | Positive | Comparison of the experimental VCD spectrum with DFT-calculated spectra for the (S) and (R) enantiomers. A good match in the sign and relative intensity of the key vibrational bands confirms the absolute configuration. |

| VCD | C=O stretch (dimer) | ~1710 | Negative Bisignate | |

| VCD | C-Cl stretch | ~750 | Negative |

This table is for illustrative purposes and does not represent published data for the specific compound.

Future Research Trajectories and Innovations Pertaining to 2s 2 Chloro 3,3 Dimethylbutanoic Acid

Development of Greener and Sustainable Synthetic Routes